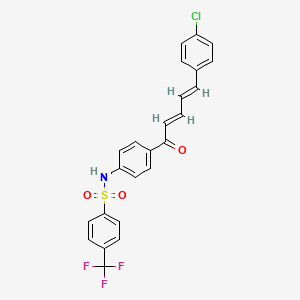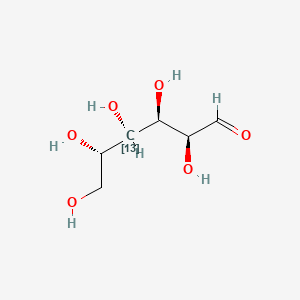
L-Galactose-13C-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Galactose-13C-1 is a stable isotope-labeled compound where the carbon-13 isotope is incorporated at the first carbon position of L-Galactose. This labeling allows researchers to trace and study the metabolic pathways and biochemical processes involving galactose. L-Galactose itself is a monosaccharide found in milk and sugar beets and is a C-4 epimer of glucose .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: L-Galactose-13C-1 can be synthesized by incorporating the carbon-13 isotope into L-Galactose. This process typically involves the use of carbon-13 labeled precursors in the synthesis of L-Galactose. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of stable heavy isotopes of hydrogen, carbon, and other elements .
Industrial Production Methods: Industrial production of this compound involves the large-scale synthesis of the compound using carbon-13 labeled precursors. The production process is carefully controlled to ensure the purity and stability of the labeled compound. The compound is then purified and packaged for use in scientific research .
Analyse Chemischer Reaktionen
Types of Reactions: L-Galactose-13C-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the metabolic pathways and biochemical processes involving galactose.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions can vary depending on the specific reaction being studied. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may involve reducing agents such as sodium borohydride .
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reaction being studied. For example, oxidation reactions may produce galactonic acid, while reduction reactions may produce galactitol .
Wissenschaftliche Forschungsanwendungen
L-Galactose-13C-1 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a tracer to study metabolic pathways and biochemical processes. In biology, it is used to study the biosynthesis and functions of human milk oligosaccharides. In medicine, it is used in diagnostic tests to evaluate liver function and assess liver disease. In industry, it is used in the development of stable isotope-labeled compounds for drug development and other applications .
Wirkmechanismus
The mechanism of action of L-Galactose-13C-1 involves its incorporation into metabolic pathways and biochemical processes involving galactose. The carbon-13 isotope allows researchers to trace the compound’s movement and interactions within these pathways. The molecular targets and pathways involved include various enzymes and metabolic intermediates that interact with galactose .
Vergleich Mit ähnlichen Verbindungen
L-Galactose-13C-1 is unique in its incorporation of the carbon-13 isotope at the first carbon position of L-Galactose. Similar compounds include other isotope-labeled sugars such as glucose-13C-1 and fructose-13C-1. These compounds are also used as tracers in metabolic studies, but they differ in their specific labeling positions and the metabolic pathways they are used to study .
List of Similar Compounds:- Glucose-13C-1
- Fructose-13C-1
- Lactose-13C-1
- Mannose-13C-1
- Ribose-13C-1
This compound stands out due to its specific labeling and the unique insights it provides into the metabolic processes involving galactose.
Eigenschaften
Molekularformel |
C6H12O6 |
|---|---|
Molekulargewicht |
181.15 g/mol |
IUPAC-Name |
(2S,3R,4R,5S)-2,3,4,5,6-pentahydroxy(413C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m1/s1/i6+1 |
InChI-Schlüssel |
GZCGUPFRVQAUEE-CCEQULCMSA-N |
Isomerische SMILES |
C([C@@H]([13C@H]([C@H]([C@@H](C=O)O)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2R,5S)-4-azido-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400731.png)
![(1S,5S,6R,9S,15Z,20R)-5-hydroxy-20-methyl-6-propan-2-yl-2-oxa-11,12-dithia-7,19,22-triazabicyclo[7.7.6]docos-15-ene-3,8,18,21-tetrone](/img/structure/B12400733.png)

![2-[3-[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-yl]isoindole-1,3-dione](/img/structure/B12400756.png)
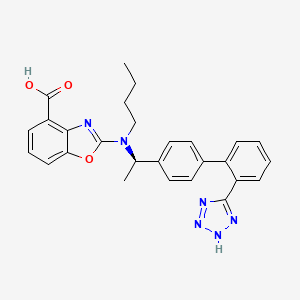
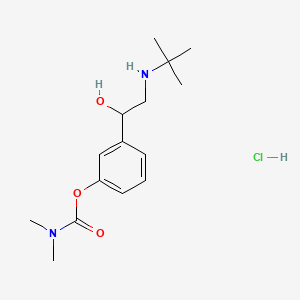
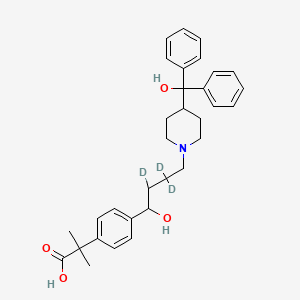

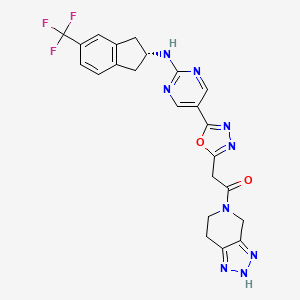
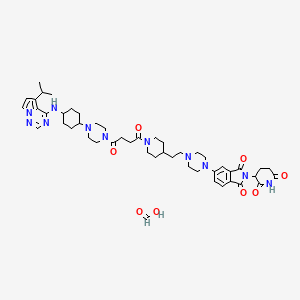
![1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400816.png)

